molecular formula C21H28ClNO4 B563528 4-Hydroxy Propafenone-d5 Hydrochloride CAS No. 1189863-32-8

4-Hydroxy Propafenone-d5 Hydrochloride

Cat. No.: B563528
CAS No.: 1189863-32-8
M. Wt: 398.939
InChI Key: WKRSKHMUIJZGKZ-CHHLNNTKSA-N
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Description

4-Hydroxy Propafenone-d5 Hydrochloride is a deuterium-labeled analog of 4-Hydroxy Propafenone Hydrochloride. It is primarily used in biochemical and proteomics research. The compound has a molecular formula of C21H23D5ClNO4 and a molecular weight of 398.94 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Propafenone-d5 Hydrochloride involves the incorporation of deuterium into the 4-Hydroxy Propafenone Hydrochloride molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Propafenone-d5 Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

4-Hydroxy Propafenone-d5 Hydrochloride is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 4-Hydroxy Propafenone-d5 Hydrochloride is similar to that of 4-Hydroxy Propafenone Hydrochloride. It works by slowing the influx of sodium ions into cardiac muscle cells, reducing the excitability of these cells. This action helps in managing arrhythmias by stabilizing the cardiac rhythm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. Deuterium labeling helps in tracing the compound’s metabolic pathways and understanding its pharmacokinetics more accurately .

Properties

CAS No.

1189863-32-8

Molecular Formula

C21H28ClNO4

Molecular Weight

398.939

IUPAC Name

1-[4-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H/i14D2,15D2,18D;

InChI Key

WKRSKHMUIJZGKZ-CHHLNNTKSA-N

SMILES

CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl

Synonyms

1-[4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenl]-3-phenyl-1-propanone-_x000B_d5 Hydrochloride; 

Origin of Product

United States

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